molecular formula C8H7Br B089620 3-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 1073-39-8

3-Bromobicyclo[4.2.0]octa-1,3,5-triene

Cat. No. B089620
CAS RN: 1073-39-8
M. Wt: 183.04 g/mol
InChI Key: GMHHTGYHERDNLO-UHFFFAOYSA-N
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Patent
US08367710B2

Procedure details

Bicyclo[4.2.0]octa-1(6),2,4-triene 5a (7.9 g, 76 mmol) was dissolved in 80 mL of water at room temperature. Upon cooling by an ice-water, 3.9 mL of bromine was added dropwise. Upon completion of the addition, the ice-water bath was removed and the reaction mixture was warmed up to room temperature and stirred overnight. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was diluted with 50 mL of n-hexane and sodium sulfite (3 g, 23.8 mmol) was added. Upon completion of the addition, the mixture was stirred at room temperature for 30 minutes. Then the separated organic layer was dried over anhydrous sodium sulfate, filtered to remove the drying agent and concentrated under reduced pressure to obtain the title compound 3-bromo-bicyclo[4.2.0]octa-1(6),2,4-triene 5b (13.53 g) as a colourless oil, which was directly used in the next step.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[CH2:8][CH2:7][C:6]=1[CH:5]=[CH:4][CH:3]=[CH:2]2.[Br:9]Br.S([O-])([O-])=O.[Na+].[Na+]>O.CCCCCC>[Br:9][C:3]1[CH:4]=[CH:5][C:6]2[CH2:7][CH2:8][C:1]=2[CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
C1=2C=CC=CC2CC1
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.9 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the separated organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=2CCC2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.